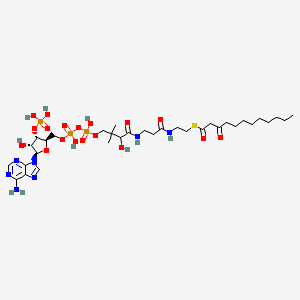
2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pentylbenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions, such as temperature and pressure adjustments, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Electronics: The compound is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Its sensitivity to various chemical environments makes it suitable for use in chemical sensors.
Biological Research:
Mechanism of Action
The mechanism of action of 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole largely depends on its application:
In Organic Electronics: The compound functions as a semiconductor, facilitating the transport of electrons or holes in devices like OLEDs and OPVs. Its molecular structure allows for efficient charge transfer and light emission.
In Chemical Sensors: The compound’s ability to interact with specific analytes leads to changes in its electronic properties, which can be detected and measured.
Comparison with Similar Compounds
- 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole
- 2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole
- 2,5-Bis(4-octylphenyl)-1,3,4-thiadiazole
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the phenyl rings. This variation can affect the compound’s solubility, melting point, and electronic properties.
- Unique Properties: 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole offers a balance between solubility and electronic properties, making it particularly suitable for certain applications in organic electronics and materials science.
Properties
CAS No. |
77477-21-5 |
|---|---|
Molecular Formula |
C24H30N2S |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
2,5-bis(4-pentylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C24H30N2S/c1-3-5-7-9-19-11-15-21(16-12-19)23-25-26-24(27-23)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI Key |
BYVFLISSQIFADJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


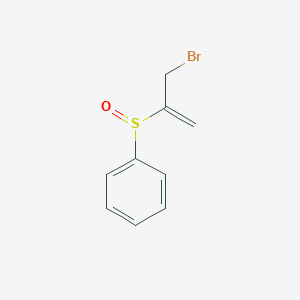
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
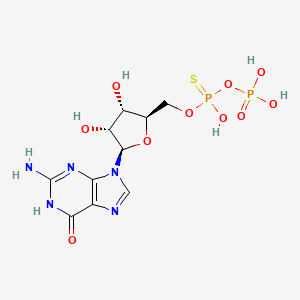
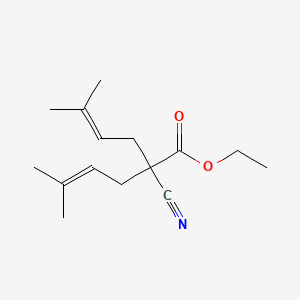
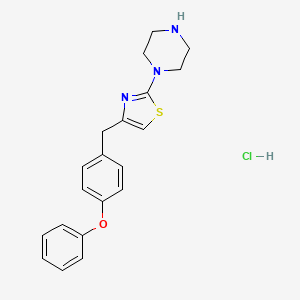
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
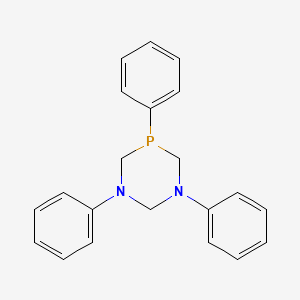

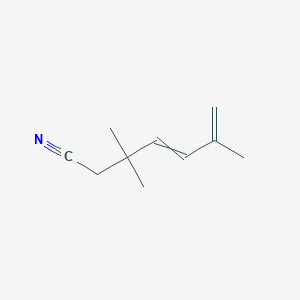
![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)



